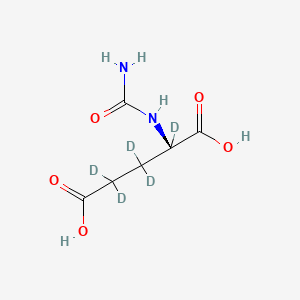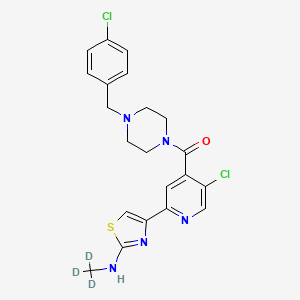
WNK-IN-11-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WNK-IN-11-d3 is a selective and potent inhibitor of the With-No-Lysine (WNK) kinase. This compound is known for its oral activity and effectiveness in regulating cardiovascular homeostasis. It has shown significant potential in reducing systolic blood pressure and inducing diuresis, natriuresis, and kaliuresis in rodent models .
Preparation Methods
The synthesis of WNK-IN-11-d3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to achieve the desired chemical transformations. The industrial production of this compound requires careful control of reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
WNK-IN-11-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WNK-IN-11-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of WNK kinases and their role in various biochemical pathways.
Biology: It is used to investigate the physiological and pathological roles of WNK kinases in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting WNK kinases
Mechanism of Action
WNK-IN-11-d3 exerts its effects by inhibiting the activity of WNK kinases. These kinases play a crucial role in regulating ion transport and maintaining cellular homeostasis. The inhibition of WNK kinases by this compound leads to a reduction in blood pressure and an increase in diuresis, natriuresis, and kaliuresis. The molecular targets of this compound include the WNK kinases themselves, as well as downstream signaling pathways involved in cardiovascular regulation .
Comparison with Similar Compounds
WNK-IN-11-d3 is unique in its high selectivity and potency as a WNK kinase inhibitor. Similar compounds include:
WNK-IN-11: Another potent WNK kinase inhibitor with similar biological activity.
WNK-IN-12: A related compound with slightly different chemical properties and biological effects.
Compared to these similar compounds, this compound has shown improved pharmacokinetic properties, including lower clearance and higher oral bioavailability .
Properties
Molecular Formula |
C21H21Cl2N5OS |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[5-chloro-2-[2-(trideuteriomethylamino)-1,3-thiazol-4-yl]pyridin-4-yl]methanone |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3 |
InChI Key |
MVXAYIXYYOVALX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


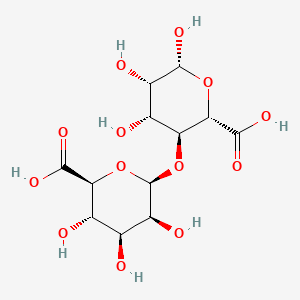
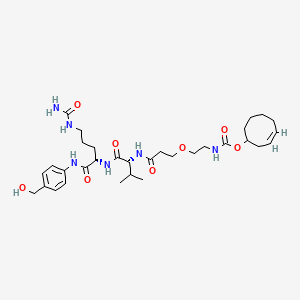
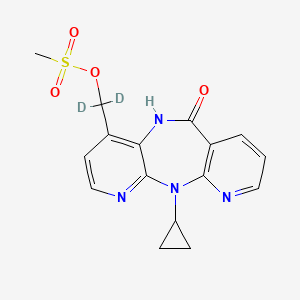
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
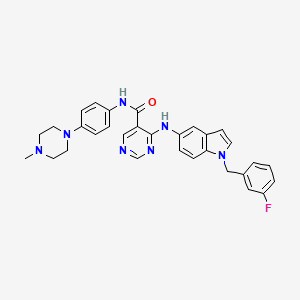
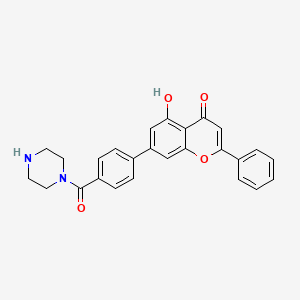
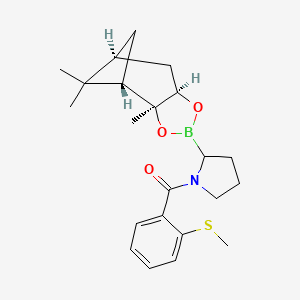

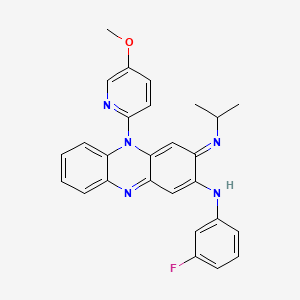
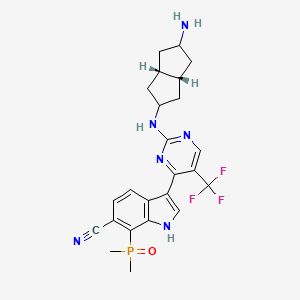
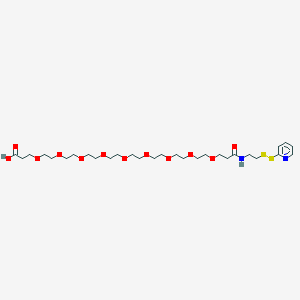
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)
